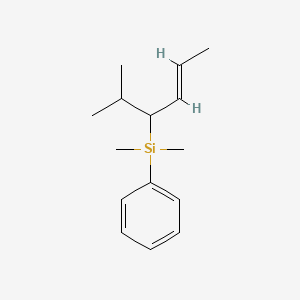
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a (e)-2-methylhex-4-en-3-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane typically involves the hydrosilylation of alkenes with phenylsilane derivatives. One common method is the reaction of phenylsilane with (e)-2-methylhex-4-en-3-yl chloride in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of platinum-based catalysts is common due to their high activity and selectivity.
化学反応の分析
Types of Reactions
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-hydrogen bond to silicon-alkyl bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silicon-alkyl derivatives.
Substitution: Functionalized phenyl derivatives.
科学的研究の応用
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, including adhesives, sealants, and coatings.
作用機序
The mechanism by which Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane exerts its effects involves the formation of silicon-oxygen or silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of biomolecules in biological applications.
類似化合物との比較
Similar Compounds
Phenylsilane: Similar in structure but lacks the (e)-2-methylhex-4-en-3-yl group.
Dimethylphenylsilane: Similar but without the (e)-2-methylhex-4-en-3-yl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and (e)-2-methylhex-4-en-3-yl groups.
Uniqueness
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is unique due to the presence of the (e)-2-methylhex-4-en-3-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.
特性
分子式 |
C15H24Si |
|---|---|
分子量 |
232.44 g/mol |
IUPAC名 |
dimethyl-[(E)-2-methylhex-4-en-3-yl]-phenylsilane |
InChI |
InChI=1S/C15H24Si/c1-6-10-15(13(2)3)16(4,5)14-11-8-7-9-12-14/h6-13,15H,1-5H3/b10-6+ |
InChIキー |
UVFGYCRUBJYRMD-UXBLZVDNSA-N |
異性体SMILES |
C/C=C/C(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
正規SMILES |
CC=CC(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


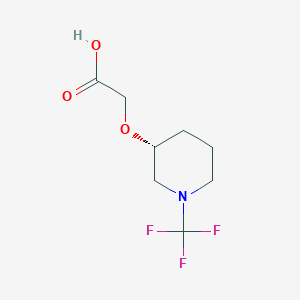
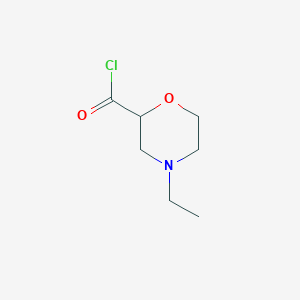
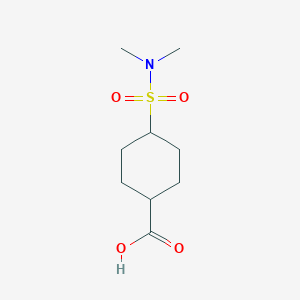
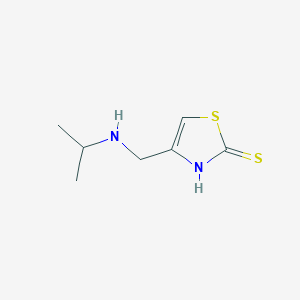
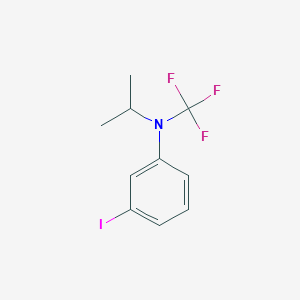



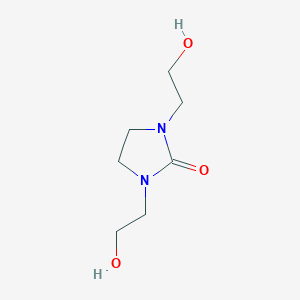
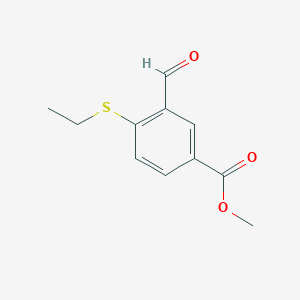
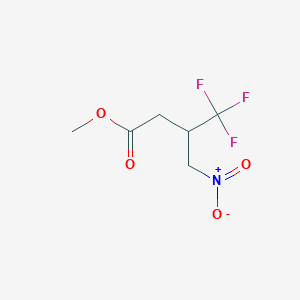


![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
